molecular formula C24H25F3N2O4 B13668183 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde

1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde

Katalognummer: B13668183
Molekulargewicht: 462.5 g/mol
InChI-Schlüssel: KOUUZHCZEIHUCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde is a complex organic compound that features a combination of functional groups, including a Boc-protected amine, a trifluoromethoxy group, and an indole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amine group using Boc anhydride, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The indole core can be constructed using Fischer indole synthesis or other indole-forming reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This can include the use of catalytic processes, solvent-free reactions, and other green chemistry principles to enhance the efficiency and sustainability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[3-(Boc-amino)propyl]-3-phenyl-1H-indole-5-carbaldehyde: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.

    1-[3-(Boc-amino)propyl]-3-[4-methoxyphenyl]-1H-indole-5-carbaldehyde: Contains a methoxy group instead of a trifluoromethoxy group, which can influence its electronic properties and reactivity.

Uniqueness

The presence of the trifluoromethoxy group in 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde imparts unique electronic and steric properties, making it distinct from similar compounds

Eigenschaften

Molekularformel

C24H25F3N2O4

Molekulargewicht

462.5 g/mol

IUPAC-Name

tert-butyl N-[3-[5-formyl-3-[4-(trifluoromethoxy)phenyl]indol-1-yl]propyl]carbamate

InChI

InChI=1S/C24H25F3N2O4/c1-23(2,3)33-22(31)28-11-4-12-29-14-20(19-13-16(15-30)5-10-21(19)29)17-6-8-18(9-7-17)32-24(25,26)27/h5-10,13-15H,4,11-12H2,1-3H3,(H,28,31)

InChI-Schlüssel

KOUUZHCZEIHUCN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCCN1C=C(C2=C1C=CC(=C2)C=O)C3=CC=C(C=C3)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.